molecular formula C13H20N4O2S B11190246 N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11190246
M. Wt: 296.39 g/mol
InChI Key: TWEAAABQIIWASW-UHFFFAOYSA-N
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Description

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide under specific conditions. One common method involves the use of morpholine as a base in a dioxane/water solvent mixture at temperatures ranging from 70 to 80°C . The reaction may also be facilitated by microwave irradiation, which can enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine derivatives: These compounds share the triazine core structure and may have similar chemical properties and reactivity.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group can exhibit similar biological activities and applications.

Uniqueness

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to the combination of the butyl group, triazine ring, and benzenesulfonamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C13H20N4O2S/c1-2-3-9-17-10-14-13(15-11-17)16-20(18,19)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16)

InChI Key

TWEAAABQIIWASW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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